molecular formula C14H10ClFN2OS2 B4432675 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B4432675
M. Wt: 340.8 g/mol
InChI Key: IXEKUMGSQFPVRJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a benzothiophene core, a chloro group, a fluoro group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of a suitable precursor containing sulfur and carbon atoms to form the benzothiophene ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize specific functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs.

  • Industry: It may find use in the production of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-N-(2,5-dimethyl-1,3-thiazol-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide

  • 3-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

  • 3-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Uniqueness: This compound stands out due to its specific combination of functional groups and structural features, which can influence its reactivity and biological activity. Its unique properties make it a valuable candidate for further research and development.

Properties

IUPAC Name

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS2/c1-6-7(2)20-14(17-6)18-13(19)12-11(15)9-4-3-8(16)5-10(9)21-12/h3-5H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEKUMGSQFPVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide

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